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molecular formula C6H6BrNO B090738 3-Bromo-2-hydroxy-5-methylpyridine CAS No. 17282-02-9

3-Bromo-2-hydroxy-5-methylpyridine

Cat. No. B090738
M. Wt: 188.02 g/mol
InChI Key: KHBRMXVUQOVORD-UHFFFAOYSA-N
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Patent
US07812028B2

Procedure details

A mixture of 3-bromo-5-methyl-2(1H)-pyridinone (25 g, 0.13 mol) and phosphorus oxychloride (500 mL) was boiled with stirring for 20 h. Phosphorus oxychloride was removed by distillation and the residue was poured onto ice/water (800 mL). The mixture was adjusted to pH 8.5 with 2 N sodium hydroxide solution and extracted with diethyl ether. Organic phases were pooled, dried with Na2SO4 and the solvent was evaporated. The residue, 23.4 g of the title compound as a greyish solid was introduced into the next step without purification, MS (EI) 204.9, 206.9 (M)+.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](=O)[NH:4][CH:5]=[C:6]([CH3:8])[CH:7]=1.P(Cl)(Cl)([Cl:12])=O>>[Br:1][C:2]1[C:3]([Cl:12])=[N:4][CH:5]=[C:6]([CH3:8])[CH:7]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC=1C(NC=C(C1)C)=O
Name
Quantity
500 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Phosphorus oxychloride was removed by distillation
ADDITION
Type
ADDITION
Details
the residue was poured onto ice/water (800 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
The residue, 23.4 g of the title compound as a greyish solid was introduced into the next step without purification, MS (EI) 204.9, 206.9 (M)+

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
BrC=1C(=NC=C(C1)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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